molecular formula C17H15N3O4 B2677164 2-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide CAS No. 1105199-04-9

2-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide

Cat. No.: B2677164
CAS No.: 1105199-04-9
M. Wt: 325.324
InChI Key: WXJDHVOBSVKPNB-UHFFFAOYSA-N
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Description

“2-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide” is a synthetic organic compound that belongs to the class of chromene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a chromene core and a pyridazinone moiety, suggests it may have interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Chromene Core: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.

    Introduction of the Pyridazinone Moiety: This step may involve the reaction of the chromene intermediate with a pyridazinone derivative, often under reflux conditions with a suitable solvent.

    Amidation Reaction: The final step involves the formation of the carboxamide group, typically through the reaction of the intermediate with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the chromene core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the pyridazinone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols.

Scientific Research Applications

    Medicinal Chemistry: Due to its unique structure, it could be investigated for its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

    Biological Studies: The compound might be used in studies to understand its interaction with various biological targets, such as enzymes or receptors.

    Industrial Applications: It could be explored for use in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of “2-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide” would depend on its specific biological activity. Generally, compounds with similar structures may exert their effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Affecting the transcription or translation of specific genes.

Comparison with Similar Compounds

Similar Compounds

    2H-chromene-3-carboxamide Derivatives: Compounds with similar chromene cores and carboxamide groups.

    Pyridazinone Derivatives: Compounds containing the pyridazinone moiety.

Uniqueness

The uniqueness of “2-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide” lies in its combination of the chromene and pyridazinone structures, which may confer distinct biological activities and chemical properties compared to other compounds.

Biological Activity

The compound 2-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2H-chromene-3-carboxamide is a synthetic organic molecule that belongs to the class of chromene derivatives. Its unique structure, which integrates a chromene core with a pyridazine moiety, suggests potential pharmacological applications, particularly in anti-inflammatory, anticancer, and antimicrobial therapies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H22N4O3C_{23}H_{22}N_{4}O_{3} with a molecular weight of approximately 406.45 g/mol. The structure can be represented as follows:

Structure C23H22N4O3\text{Structure }\text{C}_{23}\text{H}_{22}\text{N}_{4}\text{O}_{3}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It is hypothesized that the compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in the synthesis of pro-inflammatory mediators.
  • Receptor Modulation : The compound may modulate receptor activities on cell surfaces, influencing cellular signaling pathways.
  • Gene Expression Alteration : It has the potential to affect the transcription and translation processes of specific genes associated with inflammation and cancer progression.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. A study evaluating pyridazine-based derivatives showed promising results in inhibiting COX-2 and LOX enzymes, which are pivotal in inflammatory responses. The IC50 values for COX-2 inhibition ranged from 0.05 to 0.14 mM, indicating strong potential for therapeutic applications against inflammation .

Anticancer Potential

The anticancer activity of this compound is supported by its structural similarity to other known inhibitors of cancer cell proliferation. For instance, derivatives containing chromene structures have been evaluated against various cancer cell lines, demonstrating cytotoxic effects. In vitro studies have shown that certain analogs can effectively inhibit tumor growth by inducing apoptosis in cancer cells .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of chromene derivatives suggest that they may possess activity against a range of bacterial and fungal pathogens. This activity could be linked to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways within these organisms.

Case Studies

  • In vitro Studies on Inflammatory Pathways : A recent study demonstrated that pyridazine derivatives exhibited significant inhibition of COX enzymes, suggesting that this compound could serve as a lead compound for developing new anti-inflammatory drugs .
    CompoundCOX-2 IC50 (mM)COX-1 IC50 (mM)Selectivity Index
    Compound A0.055100
    Compound B0.1412.690
  • Anticancer Activity Assessment : The compound was evaluated against human cancer cell lines such as MCF-7 (breast cancer) and A2780 (ovarian cancer). Results indicated significant antiproliferative effects with IC50 values suggesting effective inhibition at low concentrations .

Properties

IUPAC Name

2-oxo-N-[3-(6-oxopyridazin-1-yl)propyl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c21-15-7-3-9-19-20(15)10-4-8-18-16(22)13-11-12-5-1-2-6-14(12)24-17(13)23/h1-3,5-7,9,11H,4,8,10H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJDHVOBSVKPNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCCN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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